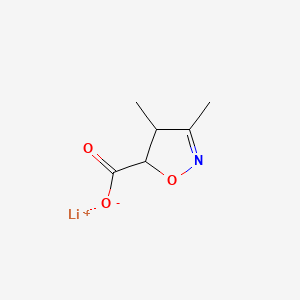
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions are generally mild and highly efficient, making it a favorable method for producing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and copper(II) nitrate, reducing agents, and various catalysts such as palladium and nickel . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and reduced oxazole derivatives. These products can have different functional groups attached, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex oxazole derivatives.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological system being studied, but generally, the compound can modulate enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate include other oxazole derivatives such as:
- 1,3-Oxazole
- 1,2,4-Oxadiazole
- Benzoxazole
- Oxazolines
- Oxazolidinones
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a lithium ion and a carboxylate group. This unique structure can confer different chemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H8LiNO3 |
|---|---|
Peso molecular |
149.1 g/mol |
Nombre IUPAC |
lithium;3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H9NO3.Li/c1-3-4(2)7-10-5(3)6(8)9;/h3,5H,1-2H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
KCFDQDBWLCQOSP-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC1C(ON=C1C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



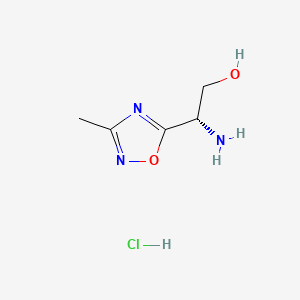
![3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B13550976.png)
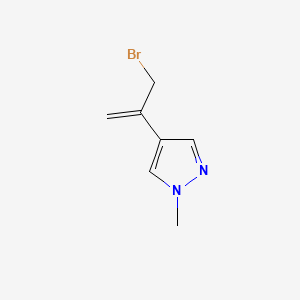
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)



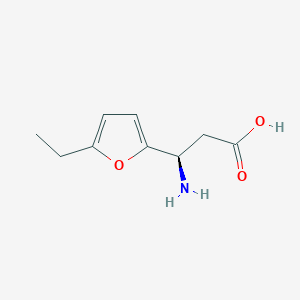
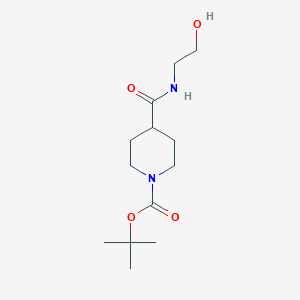
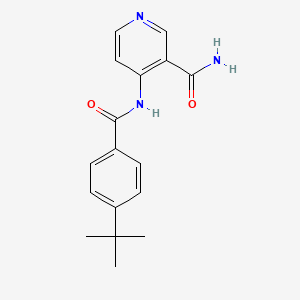

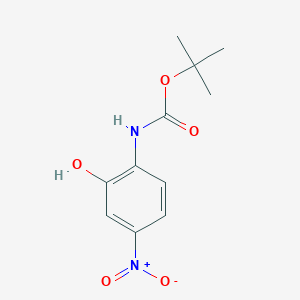
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
